(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane is an organosilicon compound with the molecular formula C₁₂H₂₇BrOSi and a molecular weight of 300.37 g/mol. It is characterized by the presence of a bromobutoxy group and a tert-butyl dimethylsilane moiety. This compound appears as a colorless liquid with a boiling point ranging from 108 to 110 degrees Celsius, and it is soluble in both organic solvents and water . Its structure includes a silicon atom bonded to two methyl groups, a tert-butyl group, and a butoxy group containing a bromine atom, which contributes to its unique chemical properties.
There is no known specific mechanism of action for Br(CH3)2C4H8OSi(CH3)2-t-Bu in biological systems. Silanes with similar structures may find use as protecting groups in organic synthesis, but confirmation for this specific compound is lacking.
Due to the absence of specific data, it's crucial to handle this compound with caution assuming similar properties to other silanes. Potential hazards include:
The reactivity of (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane can be attributed to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. In the presence of nucleophiles, such as amines or alcohols, the bromine can be displaced, leading to the formation of new compounds. Additionally, the silane group can participate in hydrosilylation reactions, where it reacts with alkenes or alkynes in the presence of a catalyst to form siloxanes or other silane derivatives .
The synthesis of (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane typically involves several steps:
(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane has potential applications in various fields:
Interaction studies involving (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane are essential for understanding its behavior in biological systems and material applications. Preliminary studies suggest that its interactions with biological membranes could lead to alterations in membrane fluidity and permeability due to its amphiphilic nature. Further research is needed to elucidate these interactions fully and their implications for biological activity .
Several compounds share structural features with (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (4-Bromobutoxy)(tert-butyl)dimethylsilane | C₁₀H₂₃BrOSi | Lacks one methyl group compared to the target compound. |
| (4-Chlorobutoxy)(tert-butyl)dimethylsilane | C₁₀H₂₃ClOSi | Contains chlorine instead of bromine; different reactivity profile. |
| (3-Bromopropoxy)(tert-butyl)dimethylsilane | C₁₀H₂₃BrOSi | Shorter alkyl chain; affects physical properties like boiling point. |
| (4-Methoxybutoxy)(tert-butyl)dimethylsilane | C₁₂H₂₇O₃Si | Contains methoxy instead of bromo; different solubility characteristics. |
The unique aspect of (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane lies in its specific combination of functional groups that confer distinct chemical reactivity and potential applications not found in similar compounds .
The evolution of silyl ether protecting groups traces back to the mid-20th century, driven by the need for robust yet reversible protecting strategies for hydroxyl groups. Early work by Elias James Corey established foundational methods for silyl ether formation, particularly using trimethylsilyl (TMS) groups [6]. However, the limited stability of TMS ethers under acidic or basic conditions spurred innovations in sterically hindered variants.
In 1975, Stephen Hanessian and Pierre Lavallée introduced the tert-butyldiphenylsilyl (TBDPS) group, which demonstrated superior resistance to hydrolysis compared to TMS [3]. Parallel developments led to the widespread adoption of tert-butyldimethylsilyl (TBDMS) ethers, which balanced steric bulk with synthetic accessibility [4]. The TBDMS group, derived from tert-butyldimethylsilyl chloride, became a cornerstone in complex molecule synthesis due to its compatibility with diverse reaction conditions, including oxidations and reductions [5].
The TBDMS group’s utility extends beyond simple hydroxyl protection to the stabilization of functionalized alkyl chains. Its steric profile—featuring a tert-butyl group flanked by two methyl substituents—imparts exceptional resistance to nucleophilic and electrophilic attacks (Table 1) [4] [5]. This stability enables multi-step syntheses where intermediates require prolonged exposure to harsh reagents.
| Protecting Group | Substituents | Acid Stability | Base Stability | Typical Removal Conditions |
|---|---|---|---|---|
| TMS | Three methyl groups | Low | Low | Mild aqueous acid or fluoride |
| TBDMS | tert-Butyl, two methyl groups | High | Moderate | Fluoride ions (e.g., TBAF) |
| TBDPS | tert-Butyl, two phenyl groups | Very High | High | Strong fluoride sources |
| TIPS | Three isopropyl groups | Very High | High | Extended fluoride treatment |
In the context of (4-bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane, the TBDMS group stabilizes the alkyl chain while the bromine atom serves as a latent site for further functionalization. This dual functionality is critical in cross-coupling reactions, where the bromine can undergo Suzuki-Miyaura or Negishi couplings to install aryl or alkyl fragments [5].
Brominated silyl ethers occupy a unique niche in synthetic chemistry due to the strategic placement of bromine as a reactive handle. In (4-bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane, the bromine at the 4-position of the butoxy chain enables precise regiochemical control during subsequent transformations. For example:
Recent studies highlight the compound’s role in synthesizing branched ethers and polyfunctional molecules, where the TBDMS group ensures survival through acidic or oxidative steps [4] [5].
The versatility of (4-bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane is evident across multiple domains:
Emerging applications include the synthesis of bioorthogonal probes, where the bromine atom undergoes click chemistry with azides or alkynes for bioconjugation [5].